

# A Comparative Guide to the Solubility of Ammonium Iodate in Various Aqueous Solutions

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## Compound of Interest

Compound Name: Ammonium iodate

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This guide provides a comprehensive comparison of the solubility of **ammonium iodate** ( $\text{NH}_4\text{IO}_3$ ) in different aqueous environments. Understanding the solubility characteristics of this compound is crucial for its application in various research and development fields, including as an oxidizing agent and in analytical chemistry. This document presents experimental data, detailed methodologies for solubility determination, and a visual representation of the factors influencing its solubility.

## Comparative Solubility Data

The solubility of **ammonium iodate** is significantly influenced by the composition of the aqueous solution and the temperature. The following table summarizes the available quantitative data for its solubility in pure water at different temperatures.

Solvent System	Temperature (°C)	Solubility ( g/100 mL)	Molar Solubility (mol/L)
Pure Water	15	2.6	0.135
Pure Water	20	2.06[1]	0.107
Pure Water	25	2.988[2]	0.155
Pure Water	100	14.5[3]	0.752

### Note on Common Ion and pH Effects:

While specific quantitative data for the solubility of **ammonium iodate** in solutions containing common ions or in acidic/basic media is not readily available in the searched literature, the principles of chemical equilibrium provide a strong indication of the expected behavior:

- **Common Ion Effect:** In the presence of a common ion, such as the ammonium ion ( $\text{NH}_4^+$ ) from a salt like ammonium chloride ( $\text{NH}_4\text{Cl}$ ) or the iodate ion ( $\text{IO}_3^-$ ) from a salt like potassium iodate ( $\text{KIO}_3$ ), the solubility of **ammonium iodate** is expected to decrease. This is a direct consequence of Le Châtelier's principle, which states that the equilibrium of the dissolution process ( $\text{NH}_4\text{IO}_3(\text{s}) \rightleftharpoons \text{NH}_4^+(\text{aq}) + \text{IO}_3^-(\text{aq})$ ) will shift to the left, favoring the solid, undissolved state.
- **Effect of pH:**
  - **Acidic Solutions:** The iodate ion ( $\text{IO}_3^-$ ) is the conjugate base of a strong acid, iodic acid ( $\text{HIO}_3$ ). Therefore, in acidic solutions, the concentration of  $\text{H}^+$  ions will not significantly react with the iodate ions, and the solubility of **ammonium iodate** is not expected to change substantially.
  - **Basic Solutions:** The ammonium ion ( $\text{NH}_4^+$ ) is a weak acid and will react with hydroxide ions ( $\text{OH}^-$ ) in a basic solution ( $\text{NH}_4^+(\text{aq}) + \text{OH}^-(\text{aq}) \rightleftharpoons \text{NH}_3(\text{aq}) + \text{H}_2\text{O}(\text{l})$ ). This reaction will decrease the concentration of free ammonium ions in the solution. According to Le Châtelier's principle, the dissolution equilibrium will shift to the right to replenish the ammonium ions, leading to an increase in the solubility of **ammonium iodate**.

## Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of **ammonium iodate** in various aqueous solutions, based on the established shake-flask method.

**Objective:** To determine the equilibrium solubility of **ammonium iodate** in a given aqueous solvent at a specific temperature.

### Materials:

- **Ammonium iodate** ( $\text{NH}_4\text{IO}_3$ ), analytical grade

- Selected aqueous solvents (e.g., deionized water, 0.1 M ammonium chloride solution, 0.1 M potassium iodate solution, acidic buffer, basic buffer)
- Thermostatically controlled water bath or incubator shaker
- Erlenmeyer flasks with stoppers
- Syringe filters (0.45  $\mu\text{m}$  pore size)
- Volumetric flasks and pipettes
- Analytical balance
- Spectrophotometer or titration apparatus

#### Procedure:

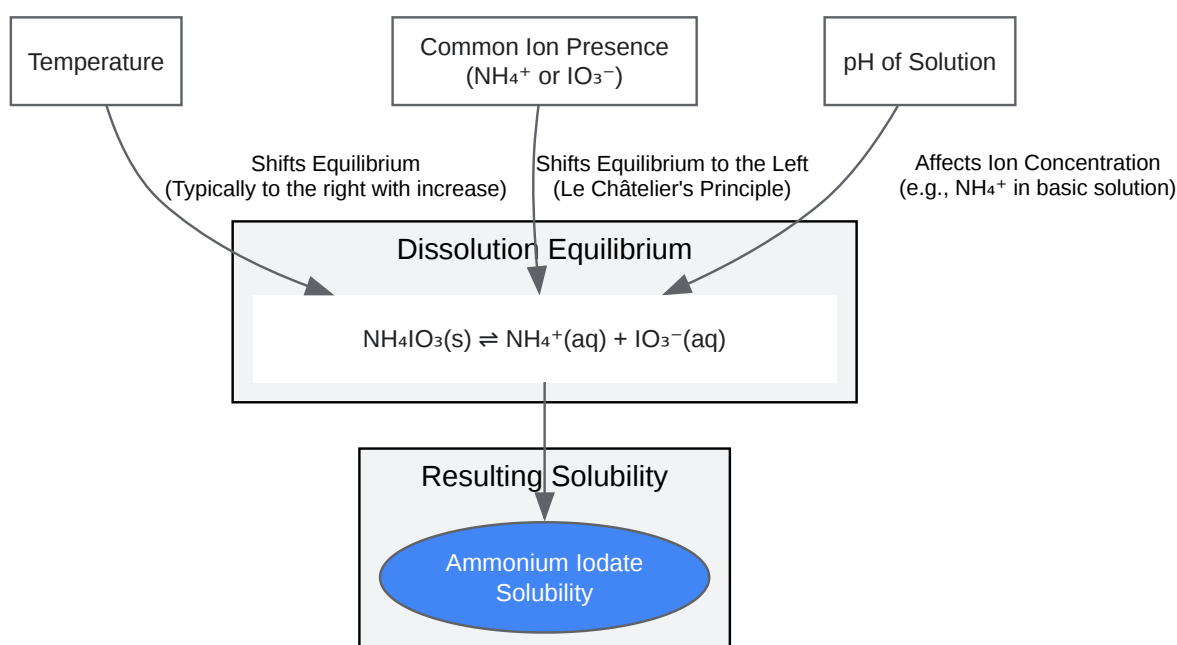
- Preparation of Saturated Solutions:
  - Add an excess amount of solid **ammonium iodate** to an Erlenmeyer flask containing a known volume of the desired aqueous solvent. The excess solid is crucial to ensure that the solution reaches saturation.
  - Seal the flasks to prevent solvent evaporation.
  - Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Filtration:
  - After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a 0.45  $\mu\text{m}$  syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
- Analysis of Iodate Concentration: The concentration of iodate in the filtered saturated solution can be determined using one of the following analytical methods:
  - Spectrophotometry:
    - React a known volume of the saturated solution with an excess of potassium iodide (KI) in an acidic medium. This reaction quantitatively produces triiodide ions ( $\text{I}_3^-$ ), which have a strong absorbance at a specific wavelength (around 352 nm).
    - Measure the absorbance of the resulting solution using a spectrophotometer.
    - Determine the concentration of iodate by comparing the absorbance to a standard calibration curve prepared with known concentrations of potassium iodate.
  - Iodometric Titration:
    - Pipette a precise volume of the saturated solution into a flask.
    - Add an excess of potassium iodide (KI) and acidify the solution (e.g., with sulfuric acid). This will liberate iodine ( $\text{I}_2$ ).
    - Titrate the liberated iodine with a standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
    - Calculate the concentration of iodate in the original solution based on the stoichiometry of the reactions.
- Calculation of Solubility:
  - From the determined molar concentration of the iodate ion, calculate the molar solubility of **ammonium iodate**. Since the dissolution stoichiometry is 1:1, the molar solubility of  $\text{NH}_4\text{IO}_3$  is equal to the molar concentration of the iodate ion.

- To express the solubility in g/100 mL, multiply the molar solubility by the molar mass of **ammonium iodate** (192.94 g/mol ) and by 100.

## Factors Influencing Ammonium Iodate Solubility

The solubility of **ammonium iodate** is a dynamic equilibrium that is influenced by several factors. The following diagram illustrates the logical relationships between these factors and the resulting solubility.



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Caption: Factors affecting **ammonium iodate** solubility.

This guide provides a foundational understanding of the solubility of **ammonium iodate** in various aqueous environments. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest.

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## References

- 1. Ammonium iodate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. ammonium iodate [chemister.ru]
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